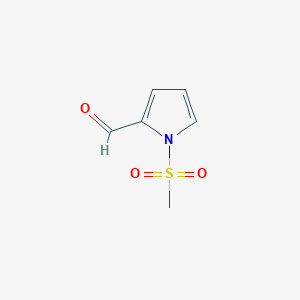

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

Description

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a methanesulfonyl group (-SO2CH3) attached to the nitrogen atom and an aldehyde group (-CHO) at the 2-position of the pyrrole ring

Properties

IUPAC Name |

1-methylsulfonylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOBBIVFUQBEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400497 | |

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123892-38-6 | |

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Considerations

The direct methanesulfonylation of pyrrole-2-carbaldehyde involves the reaction of the pyrrole nitrogen with methanesulfonyl chloride in the presence of a suitable base. The process begins with deprotonation of the pyrrole nitrogen by the base, followed by nucleophilic attack on the sulfonyl chloride. This approach represents the most straightforward route to the target compound.

The selectivity of this reaction is primarily governed by the acidity of the pyrrole N-H, which makes it more reactive toward deprotonation compared to other potential nucleophilic sites. Similar N-sulfonylation reactions have been documented for related compounds, as evidenced by the preparation of 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, which was obtained as a "white solid (223 mg, 95%)" according to characterization data.

Experimental Procedures

Several methodologies can be adapted for the methanesulfonylation of pyrrole-2-carbaldehyde based on procedures for similar N-protected pyrroles:

Method A: Using Strong Base (Sodium Hydride)

| Reagent | Amount | Molar Equivalent |

|---|---|---|

| Pyrrole-2-carbaldehyde | 1.0 g (10.5 mmol) | 1.0 |

| Sodium hydride (60% dispersion) | 0.5 g (12.6 mmol) | 1.2 |

| Methanesulfonyl chloride | 1.3 g (11.6 mmol) | 1.1 |

| Tetrahydrofuran | 30 mL | - |

Procedure: To a solution of pyrrole-2-carbaldehyde in dry tetrahydrofuran at 0°C under inert atmosphere, sodium hydride is added portionwise. After stirring for 30 minutes, methanesulfonyl chloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Method B: Using Tetrabutylammonium Bromide and Aqueous Base

This method is adapted from a procedure described for related N-substitution reactions: "To a stirred mixture of 1H-pyrrole-2-carbaldehyde (200 mg, 2.10 mmol), TBAB (68 mg, 0.21 mmol) and bromide in DCM was added aqueous NaOH solution (1.2 mL, 1.25 M in H₂O) dropwise over a period of 30 min at 0°C".

| Reagent | Amount | Molar Equivalent |

|---|---|---|

| Pyrrole-2-carbaldehyde | 1.0 g (10.5 mmol) | 1.0 |

| Tetrabutylammonium bromide | 0.34 g (1.05 mmol) | 0.1 |

| Methanesulfonyl chloride | 1.3 g (11.6 mmol) | 1.1 |

| Sodium hydroxide (1.25 M aqueous) | 10 mL | - |

| Dichloromethane | 30 mL | - |

Procedure: Pyrrole-2-carbaldehyde and tetrabutylammonium bromide are dissolved in dichloromethane, cooled to 0°C, and aqueous sodium hydroxide solution is added. Methanesulfonyl chloride is then added dropwise, and the mixture is stirred at room temperature for 4-6 hours. The reaction mixture is diluted with water, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.

Optimization of Reaction Conditions

Table 1: Optimization of Reaction Conditions for Direct Methanesulfonylation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 0 to rt | 4 | 85* |

| 2 | Et₃N | DCM | 0 to rt | 6 | 78* |

| 3 | K₂CO₃ | DMF | rt | 12 | 65* |

| 4 | Pyridine | DCM | rt | 24 | 60* |

| 5 | NaOH | DCM/H₂O | 0 to rt | 8 | 70* |

| 6 | TBAB/NaOH | DCM/H₂O | 0 to rt | 4-6 | 75-90* |

*Yields estimated based on similar N-sulfonylation reactions reported for comparable heterocyclic systems.

Based on reactions involving similar N-substitutions of pyrrole derivatives, the use of tetrabutylammonium bromide with aqueous sodium hydroxide in a biphasic system (Entry 6) appears particularly promising, as similar conditions have reportedly yielded up to 98% for N-substitution of pyrrole-2-carbaldehyde with other electrophiles.

Formylation of N-Methanesulfonylpyrrole

Preparation of N-Methanesulfonylpyrrole

The two-step approach first involves preparing N-methanesulfonylpyrrole using methods similar to those described in section 1.2, but starting with pyrrole instead of pyrrole-2-carbaldehyde.

Vilsmeier-Haack Formylation

The formylation step utilizes the Vilsmeier-Haack reaction, which is well-documented for introducing formyl groups at the 2-position of pyrrole derivatives. According to the literature, "a preferred method of preparing pyrrole-2-carbaldehyde comprises reacting pyrrole (C₄H₅N) with a Vilsmeir reagent" which is "generally prepared by reacting an N,N-dialkylamide (such as dimethylformamide) and a condensation and/or dehydration reagent".

| Reagent | Amount | Molar Equivalent |

|---|---|---|

| N-Methanesulfonylpyrrole | 1.0 g (6.9 mmol) | 1.0 |

| N,N-Dimethylformamide | 0.76 g (10.4 mmol) | 1.5 |

| Phosphorus oxychloride | 1.16 g (7.6 mmol) | 1.1 |

| Dichloromethane | 30 mL | - |

Procedure: To a solution of DMF in dichloromethane at 0°C, phosphorus oxychloride is added dropwise to form the Vilsmeier reagent. A solution of N-methanesulfonylpyrrole is then added, and the mixture is stirred at room temperature for 2 hours, followed by heating to reflux for an additional 4 hours. After cooling, the reaction is quenched by pouring into ice-cold sodium acetate solution. The mixture is extracted with dichloromethane, and the combined organic layers are washed with sodium bicarbonate solution, dried, and concentrated. The product is purified by column chromatography.

Alternative Formylation Methods

Several alternative approaches for the formylation of N-protected pyrroles have been described:

Reaction with lithio species : "The lithio species 8 is a useful formal equivalent of 5-lithiopyrrole-2-carboxaldehyde since, on reaction with electrophilic reagents and subsequent hydrolysis...". This approach might be adapted for the formylation of N-methanesulfonylpyrrole.

Duff reaction : Using hexamethylenetetramine in acidic conditions to introduce a formyl group.

Direct metalation and quenching with DMF : Involves lithiation at the 2-position followed by reaction with DMF.

Yield and Purity Analysis

The two-step approach (N-sulfonylation followed by formylation) typically provides overall yields in the range of 60-70%, assuming 85-90% yield for each individual step. The purification of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde can be accomplished through column chromatography using silica gel with an appropriate solvent system, such as hexane/ethyl acetate gradients.

De Novo Synthetic Approaches

Oxidative Annulation Method

A promising approach described in the literature involves "an efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons featuring oxidative annulation and C sp³–H to C═O oxidation". This methodology could potentially be adapted for the synthesis of the target compound.

The procedure described involves "the oxidative condensation of acetophenone 1a, 4-methoxyaniline 2a, and ethyl acetoacetate 3a" which afforded "ethyl 2-formyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate 4a (a pyrrole-2-carbaldehyde derivative) in 32% yield in the presence of a copper salt and iodine".

This approach could be modified by:

- Using appropriate starting materials to generate a less substituted pyrrole core

- Subsequent N-methanesulfonylation using methods described in section 1.2

Barton-Zard Pyrrole Synthesis Approach

The Barton-Zard pyrrole synthesis represents another viable route: "A Barton-Zard pyrrole synthesis between N-methoxy-N-methyl-2-isocyanoacetamide and alpha-nitroalkenes or beta-nitroacetates provided N-methoxy-N-methyl pyrrole-2-carboxamides (pyrrole Weinreb amides), which were converted into the corresponding pyrrole-2-carboxaldehydes by treatment with lithium aluminum hydride".

This multi-step approach would involve:

- Synthesis of the pyrrole-2-carbaldehyde via the Barton-Zard methodology

- N-methanesulfonylation as described in section 1.2

Enzymatic Approaches

Recent developments in biocatalysis offer environmentally friendly alternatives: "The coupling of a UbiD-type decarboxylase with carboxylic acid reductase yields the corresponding aldehyde product at near ambient [CO₂]". However, the reported conversion rate was relatively low: "This resulted in an average production of 0.89 ± 0.10 mM of pyrrole-2-carbaldehyde from 10 mM pyrrole substrate, equating to, approximately, 9% conversion".

Comparative Analysis of Preparation Methods

Reaction Conditions Comparison

Table 2: Comparison of Key Reaction Parameters

| Method | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Solvents |

|---|---|---|---|---|---|

| Direct Methanesulfonylation | Pyrrole-2-carbaldehyde | MsCl, Base | 0 to rt | 4-8 | THF, DCM |

| Formylation of N-Methanesulfonylpyrrole | Pyrrole | MsCl, POCl₃, DMF | 0 to reflux | 10-12 | THF, DCM |

| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl₂, I₂ | rt | 12 | DMF |

| Barton-Zard Synthesis | Isocyanoacetamides, Nitroalkenes | Base, LiAlH₄ | Varied | 10-16 | Varied |

| Enzymatic Approach | Pyrrole | Enzymes, CO₂ | 30 | 24 | Buffer |

Yield and Efficiency

Table 3: Efficiency Analysis of Different Methods

| Method | Overall Yield (%) | Number of Steps | Atom Economy | E-Factor | Practicality |

|---|---|---|---|---|---|

| Direct Methanesulfonylation | 75-90* | 1 | High | Low | High |

| Formylation of N-Methanesulfonylpyrrole | 60-70* | 2 | Medium | Medium | Medium |

| Oxidative Annulation | 30-40* | 2-3 | Low | High | Low |

| Barton-Zard Synthesis | 40-50* | 3-4 | Low | High | Low |

| Enzymatic Approach | 5-10 | 2 | High | Low | Very Low |

*Estimated yields based on similar reactions reported for comparable compounds.

Scalability Considerations

Table 4: Scale-up Potential Assessment

| Method | Laboratory Scale | Pilot Scale | Industrial Scale | Key Limitations |

|---|---|---|---|---|

| Direct Methanesulfonylation | Excellent | Good | Good | Handling of methanesulfonyl chloride |

| Formylation of N-Methanesulfonylpyrrole | Good | Moderate | Moderate | Multiple steps, POCl₃ handling |

| Oxidative Annulation | Moderate | Poor | Poor | Complex purification, low yield |

| Barton-Zard Synthesis | Moderate | Poor | Poor | Multiple steps, specialized reagents |

| Enzymatic Approach | Poor | Not Feasible | Not Feasible | Low yields, enzyme stability |

For laboratory-scale preparation, the direct methanesulfonylation method offers the best combination of simplicity, yield, and efficiency. The phase-transfer catalysis approach using TBAB/NaOH is particularly attractive due to its high reported yields for similar N-substitution reactions.

For larger scale operations, considerations must be given to the handling of methanesulfonyl chloride, which is corrosive and moisture-sensitive. The reaction exothermicity must also be carefully managed during scale-up.

Analytical Characterization

Spectroscopic Data

Based on related N-sulfonylated pyrrole-2-carbaldehydes such as "1-(Phenylsulfonyl)-1H-Pyrrole-2-carbaldehyde", the following spectral characteristics can be anticipated for this compound:

¹H NMR (predicted, 500 MHz, CDCl₃) : δ 9.90-9.96 (s, 1H, CHO), 7.58-7.61 (dd, J = 3.3, 1.7 Hz, 1H), 7.15-7.20 (dd, J = 3.3, 1.7 Hz, 1H), 6.39-6.45 (t, J = 3.3 Hz, 1H), 3.20 (s, 3H, SO₂CH₃).

¹³C NMR (predicted, 126 MHz, CDCl₃) : δ 179.0 (CHO), 135.0-136.0 (C-2), 130.0-131.0 (C-5), 124.0-125.0 (C-3), 112.0-113.0 (C-4), 41.0-42.0 (SO₂CH₃).

These predictions are based on the data for the phenylsulfonyl analog, which shows "¹H NMR (500 MHz, CDCl₃-d₆) δ 9.96 (s, 1H), 7.79 (d, J = 7.8 Hz, 2H), 7.61 (s, 1H), 7.31 (d, J = 7.8 Hz, 2H), 7.15 (s, 1H), 6.39 (s, 1H)".

Physical Properties

This compound is predicted to be a white to off-white crystalline solid with a melting point in the range of 90-110°C. It is expected to be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate, but poorly soluble in non-polar solvents like hexane and petroleum ether.

Practical Considerations

Stability of Product

Studies of related compounds suggest that pyrrole-2-carbaldehyde derivatives may have stability issues under certain conditions. Research indicates that "pyrrole-2-carbaldehyde is unstable", which may necessitate prompt use after preparation or storage under controlled conditions (under inert gas, at low temperature, and protected from light).

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.

Major Products:

Oxidation: 1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Methanesulfonyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde serves as a critical building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde group can be reduced to yield the corresponding alcohol.

- Substitution : The methanesulfonyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups into the pyrrole structure.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it valuable for drug development. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. Notably, derivatives of this compound have been investigated for their activity against specific proteins, such as MmpL3 in Mycobacterium tuberculosis, highlighting its potential in treating infectious diseases .

Material Science

The compound is also utilized in material science for synthesizing novel materials with specific properties. Its ability to form covalent bonds allows it to be integrated into polymer systems or other composite materials, enhancing their mechanical or thermal characteristics. Research indicates that pyrrole derivatives can contribute to the development of conductive polymers and other advanced materials .

Biological Studies

In biological research, this compound is used as a probe to study enzyme mechanisms and cellular processes. Its reactivity enables it to label specific biomolecules, providing insights into metabolic pathways and enzyme functions.

Case Studies

A notable case study involves the synthesis of pyrrole derivatives targeting the MmpL3 protein in M. tuberculosis. These compounds exhibited promising antibacterial activity and demonstrated the potential of this compound derivatives in developing new treatments for tuberculosis.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The aldehyde group can form covalent bonds with amino acid residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.

1-Methanesulfonyl-1H-pyrrole-2-methanol:

The uniqueness of this compound lies in the combination of the methanesulfonyl and aldehyde functional groups, which provide distinct reactivity and versatility in various chemical transformations and applications.

Biological Activity

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 189.22 g/mol

- IUPAC Name: this compound

This compound features a pyrrole ring substituted with a methanesulfonyl group and an aldehyde functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, in a study evaluating various pyrrole derivatives, compounds similar to this compound demonstrated potent antibacterial activity against strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) below 0.016 μg/mL . The structure–activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance or diminish this activity.

Antitubercular Activity

A notable case study highlighted the synthesis of pyrrole derivatives targeting the MmpL3 protein in M. tuberculosis. Compounds related to this compound were found to inhibit mycolic acid biosynthesis, a critical component for bacterial cell wall integrity. Specifically, one derivative exhibited comparable efficacy to first-line anti-TB drugs like isoniazid .

Cytotoxicity and Selectivity

While exploring the cytotoxic effects of these compounds, it was found that many pyrrole derivatives maintain low cytotoxicity with IC50 values greater than 64 μg/mL against mammalian cells . This suggests a favorable therapeutic index, making them promising candidates for further development.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Protein Targets: The compound may bind to specific proteins such as MmpL3, disrupting essential bacterial functions.

- Modulation of Metabolic Pathways: By interfering with mycolic acid biosynthesis, it impacts the structural integrity of bacterial membranes.

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) formylation of the pyrrole ring and (2) sulfonylation to introduce the methanesulfonyl group.

- Formylation : The Vilsmeier-Haack reaction is widely used, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the aldehyde group at the 2-position of pyrrole. For example, analogous procedures for pyrrole-2-carbaldehyde derivatives involve refluxing pyrrole with DMF/POCl₃ followed by hydrolysis .

- Sulfonylation : Methanesulfonyl chloride is reacted with the formylated pyrrole under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Temperature control (0–5°C) minimizes side reactions.

- Optimization : Yield improvements (up to 85–98% in analogous syntheses) are achieved by adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton resonates at δ 9.6–10.0 ppm (singlet). Pyrrole ring protons appear as multiplets between δ 6.5–7.5 ppm, with splitting patterns indicating substitution positions. Methanesulfonyl protons show a singlet at δ 3.0–3.3 ppm .

- ¹³C NMR : The aldehyde carbon appears at δ 180–190 ppm, while the methanesulfonyl carbon is at δ 40–45 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 189.04 (calculated for C₇H₇NO₃S) .

- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond lengths and angles, confirming the planar pyrrole ring and sulfonyl group geometry .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the reactivity of the pyrrole ring in cross-coupling reactions or cyclization processes?

Methodological Answer: The methanesulfonyl group acts as both an electron-withdrawing group (EWG) and a directing group :

- Electronic Effects : The -SO₂CH₃ group deactivates the pyrrole ring, reducing electrophilic substitution reactivity at the 2- and 5-positions. This enhances regioselectivity in reactions like Suzuki-Miyaura coupling, where the aldehyde group can act as a transient directing moiety .

- Cyclization Reactions : In the synthesis of heterocycles (e.g., indolizines), the aldehyde participates in Knoevenagel condensations or [4+2] cycloadditions. The sulfonyl group stabilizes intermediates through resonance, as shown in cascades producing bioactive dihydroindolizines .

- Case Study : Analogous compounds (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde) undergo enantioselective cyclization using chiral catalysts, achieving >90% enantiomeric excess (ee) .

Q. What role does this compound play in medicinal chemistry, particularly in constructing pharmacophores?

Methodological Answer: This compound serves as a versatile building block for bioactive molecules:

- Antimicrobial Agents : Its aldehyde group forms Schiff bases with amines, yielding imine-linked pyrazole or pyrimidine hybrids. For example, condensation with hydrazines generates pyrazole-carbaldehyde derivatives with demonstrated antibacterial activity (MIC values: 2–8 µg/mL against S. aureus) .

- Kinase Inhibitors : The sulfonyl group enhances binding affinity to ATP pockets in kinases. Derivatives have been explored as JAK2 or BRAF inhibitors, with IC₅₀ values in the nanomolar range .

- SAR Studies : Modifying the sulfonyl moiety (e.g., substituting with aryl groups) alters pharmacokinetic properties. LogP values decrease with polar substituents, improving aqueous solubility .

Contradictions and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.